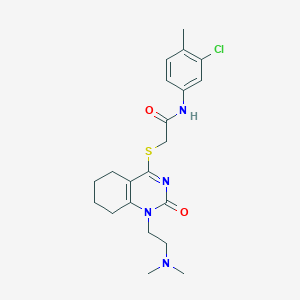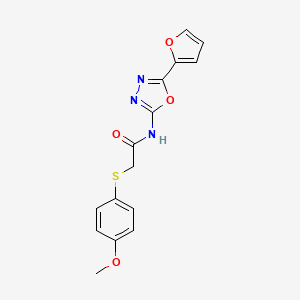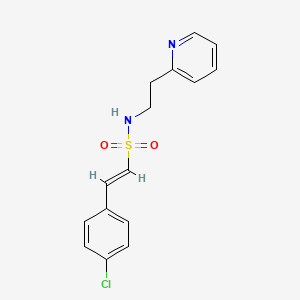
N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4O2S and its molecular weight is 434.98. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Synthesis of Quinazolinone Derivatives : The synthesis of quinazolinone derivatives and their acetamides has been extensively studied due to their potential biological activities. These compounds are synthesized through various chemical reactions, involving the conversion of heterylamines into chloroacetamides, followed by reaction with alkoxyethanols or dialkylaminoethanols. The structural and electronic features of these compounds have been linked to their biological activities, such as antihistaminic properties (Rao & Reddy, 1994).
Antimicrobial and Anticancer Potential : Quinazolinone derivatives have shown a range of biological activities, including antimicrobial and potential anticancer effects. Their synthesis involves multistep reactions starting from basic compounds like anthranilic acid. These derivatives have been explored for their analgesic, anti-inflammatory, and antimicrobial activities, with some showing promising results in vitro (Alagarsamy et al., 2015).
Chemotherapeutic Value
T-Type Ca2+ Channel Blockers : Certain quinazolinone derivatives have been identified as selective T-type Ca2+ channel blockers, showing efficacy in reducing tumor volume and weight in xenograft models. These compounds induce cell death through autophagy and apoptosis, mediated by ROS generation and reduced glucose uptake, suggesting their chemotherapeutic value in treating cancer (Rim et al., 2014).
Pharmacological Activities
Analgesic and Anti-inflammatory Activities : The analgesic and anti-inflammatory activities of quinazolinone acetamides have been investigated, revealing that certain derivatives possess potent activities compared to standard drugs like diclofenac sodium. This suggests their potential for development into therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antihistaminic and Antimalarial Activities
Antihistaminic Properties : Research into quinazolinone derivatives has also uncovered their potential antihistaminic properties, with in vitro studies indicating correlations between their structural features and antihistaminic activity. This opens pathways for the development of new antihistamines based on quinazolinone structures (Rao & Reddy, 1994).
Antimalarial Activity : Derivatives have been synthesized and tested for antimalarial activity, showing promise against resistant strains of malaria. This research highlights the potential of quinazolinone-based compounds in developing new antimalarial drugs (Werbel et al., 1986).
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2S/c1-14-8-9-15(12-17(14)22)23-19(27)13-29-20-16-6-4-5-7-18(16)26(21(28)24-20)11-10-25(2)3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDNKNCFPMHEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2735619.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2735621.png)
![Methyl chloro[(2-nitrophenyl)hydrazono]acetate](/img/structure/B2735622.png)


![N-benzyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2735626.png)

![(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2735630.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)